
2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "FIT-039" and has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and viral infections.
Wissenschaftliche Forschungsanwendungen
FIT-039 has been studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neurological disorders, FIT-039 has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease and Parkinson's disease. In viral infections, FIT-039 has been shown to inhibit the replication of various viruses, including dengue virus, Zika virus, and influenza virus.
Wirkmechanismus
The mechanism of action of FIT-039 involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. FIT-039 has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. These inhibitory effects contribute to the anti-proliferative, anti-inflammatory, and anti-viral properties of the compound.
Biochemical and Physiological Effects:
FIT-039 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In viral infections, FIT-039 has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
FIT-039 has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research related to FIT-039. In cancer research, further studies are needed to determine the efficacy of the compound in vivo and to identify potential combination therapies. In neurological disorders, more research is needed to determine the optimal dosing and administration of FIT-039. In viral infections, further studies are needed to determine the efficacy of the compound against other viruses and to identify potential drug-resistant strains. Additionally, more research is needed to investigate the potential side effects of FIT-039 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of FIT-039 involves a multi-step process that includes the reaction of 2-fluoroaniline with thiophene-2-carbonyl chloride to form the intermediate compound, followed by the reaction of the intermediate with indolizine-1-carboxylic acid to produce the final product. The process has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-12-6-1-2-7-13(12)23-20(26)16-14-8-3-4-10-24(14)18(17(16)22)19(25)15-9-5-11-27-15/h1-11H,22H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNQNXVJHXMWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


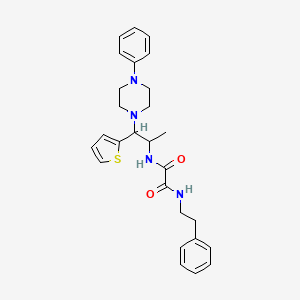

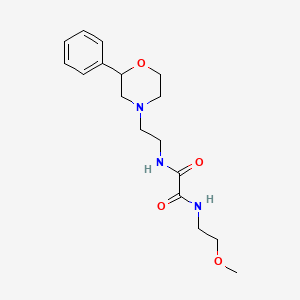

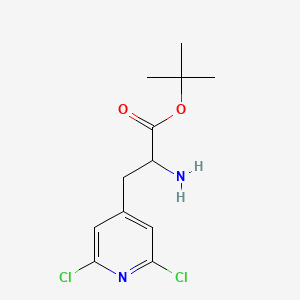
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)
![3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2623618.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
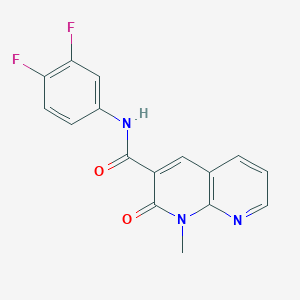
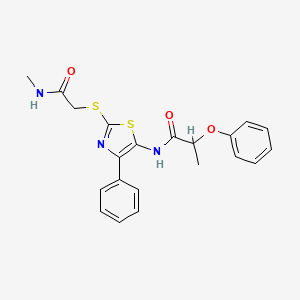
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)